(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a chiral compound notable for its structural features, which include a tert-butoxycarbonyl (Boc) protected amine group and a difluorophenyl moiety. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. The presence of the Boc protecting group enhances the stability of the amino group during synthetic processes, while the difluorophenyl group can influence the biological activity and specificity of the resulting compounds.
This compound can be classified as an amino acid derivative, specifically a protected amino acid. The Boc group serves as a protective moiety for the amino group, which is essential in various synthetic pathways to prevent unwanted reactions. The difluorophenyl component introduces unique electronic properties that can affect the compound's reactivity and interaction with biological targets.
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves several key steps:
The molecular formula of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is . Its molecular weight is approximately 304.31 g/mol. The compound features:
The structural representation includes:
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1
InChI=1S/C15H18F2N O4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)F
These notations provide a comprehensive view of its chemical structure and connectivity.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid can undergo various chemical reactions:
Common reagents include:
The mechanism of action for (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid varies based on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites within target proteins. The difluorophenyl moiety enhances binding affinity through hydrophobic interactions with specific residues in proteins .
The compound exhibits high bioavailability scores and favorable pharmacokinetic properties, making it suitable for biological applications .
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid has several significant applications:
This compound exemplifies how structural modifications can lead to enhanced functionality in various scientific domains.
The stereoselective construction of the β-amino acid backbone in (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid critically relies on catalytic asymmetric hydrogenation. This methodology enables the direct installation of the chiral center with exceptional enantiocontrol through prochiral enamide or unsaturated acid precursors. Transition metal complexes with chiral ligands serve as the cornerstone of this approach, with ruthenium(II), rhodium(I), and iridium(I) catalysts demonstrating the highest efficacy for specific substrate classes.
Ru(II)-BINAP-diamine catalysts, pioneered by Noyori, facilitate the hydrogenation of β-(acylamino)acrylates or β-keto esters en route to the target molecule. These catalysts operate via an outer-sphere bifunctional mechanism where both the metal hydride (Ru-H) and the amine proton (N-H) of the ligand cooperatively activate the substrate. For instance, hydrogenation of methyl (Z)-3-acetamido-4-(2,4-difluorophenyl)but-2-enoate using [RuCl₂((S)-BINAP)((S,S)-DPEN)] under mild hydrogen pressure (4-10 atm) in methanol affords the saturated (S)-β-amino ester with >98% enantiomeric excess (ee) and quantitative yield [1] [5] [9]. This exceptional selectivity arises from the well-defined chiral pocket created by the BINAP ligand, which directs substrate approach via the lowest-energy transition state.
Rhodium(I) complexes with chiral diphosphines (e.g., DuPhos, Me-DuPhos) excel in hydrogenating sterically hindered dehydro-β-amino acids. The mechanism involves an inner-sphere pathway where the substrate coordinates directly to the metal center prior to hydrogen transfer. While offering excellent ee values (often >99%), rhodium catalysts typically require lower substrate/catalyst ratios (S/C = 50-200) and exhibit higher sensitivity to functional groups than ruthenium systems [1] [5]. Iridium catalysts with P,N-ligands show promise for tetrasubstituted enol ester substrates but remain less developed for this specific β-amino acid framework [5].
Table 1: Performance of Transition Metal Catalysts in Enantioselective Hydrogenation for β-Amino Acid Synthesis
Catalyst System | Substrate Class | Typical Conditions | ee Range (%) | TON | Key Advantages |
---|---|---|---|---|---|
Ru(II)/(S)-BINAP/(S,S)-DPEN | β-(Acylamino)acrylates | 4-50 atm H₂, MeOH, RT | 95->99 | 5,000-10,000 | Broad scope, high TON, functional group tolerance |
Rh(I)/(R,R)-Me-DuPhos | Dehydro-β-amino acids (tetrasubstituted) | 1-5 atm H₂, CH₂Cl₂, RT | 98->99 | 200-1,000 | Superior for sterically demanding substrates |
Ir(I)/(S)-P,N-Ferrocenyl | β-Aryl-β-enol esters | 10 atm H₂, toluene, 50°C | 90-95 | 500-2,000 | Emerging for challenging alkene geometries |
Critical optimization parameters include hydrogen pressure, solvent polarity, temperature, and additive effects. Polar protic solvents (methanol, ethanol) enhance reactivity and enantioselectivity in Ru-catalyzed reactions by stabilizing polar transition states. Substrate electronic properties significantly impact efficiency; electron-deficient arenes (e.g., 2,4-difluorophenyl) generally afford higher ee values than electron-rich analogs due to optimized substrate-catalyst interactions [9]. Industrial scalability is demonstrated by S/C ratios exceeding 10,000 in optimized Ru systems, underlining the cost-effectiveness of this approach for synthesizing enantiopure intermediates.
The Hofmann rearrangement provides an alternative disconnection strategy for constructing the β-amino acid segment of the target molecule, proceeding via a stereospecific 1,2-alkyl shift. This reaction converts a chiral precursor—(2S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanamide—directly into the homologous (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid while preserving stereochemical integrity. The mechanism involves in situ generation of bromine or iodine(I) electrophiles, followed by regioselective migration of the carbon framework to electron-deficient nitrogen [2] [6].
Conventional conditions employ sodium hypobromite (NaOBr), formed from bromine and sodium hydroxide, to generate the N-bromoamide intermediate. Subsequent base-induced deprotonation triggers rearrangement to the isocyanate. Hydrolysis yields the β-amino acid with loss of CO₂. Critically, the migration step occurs with complete retention of configuration at the chiral center, as confirmed by isotopic labeling and stereochemical analysis [2] [6]. This stereoretentive property makes the Hofmann rearrangement exceptionally valuable for synthesizing enantiopure β-amino acids without racemization.
Table 2: Hofmann Rearrangement Conditions for Stereoretentive β-Amino Acid Synthesis
Oxidant/Reagent | Solvent System | Temperature (°C) | Yield Range (%) | Stereoretention (%) | Key Features |
---|---|---|---|---|---|
Bromine / NaOH (NaOBr) | H₂O / dioxane (1:1) | 0-5 | 70-85 | >99 | Cost-effective, requires careful pH control |
(PhI(OCOCF₃)₂) (PIFA) | CH₃CN / H₂O (9:1) | 25 | 80-92 | >99 | Mild conditions, minimal side products |
NaOCl / Phase-transfer catalyst | CH₂Cl₂ / H₂O | 25 | 75-90 | >99 | Scalable, avoids brominated impurities |
[Bis(trifluoroacetoxy)iodo]benzene | CH₃CN | 40 | 85-95 | >99 | Anhydrous conditions, high purity isolated isocyanate |
Modern variants utilize hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or sodium hypochlorite under phase-transfer conditions. These alternatives offer superior functional group compatibility with the electron-rich 2,4-difluorophenyl moiety compared to traditional bromine methods. PIFA-mediated rearrangements proceed efficiently in acetonitrile/water mixtures at ambient temperature, yielding the isocyanate intermediate which is trapped in situ by tert-butanol to directly afford the Boc-protected amine without carbamate isolation [6]. This telescoped process minimizes epimerization risks during workup. The reaction tolerates halogenated aryl groups exceptionally well, as the fluorine atoms remain inert under these oxidative conditions.
Biocatalytic applications demonstrate the rearrangement’s versatility in complex settings. Enzymatic resolution preceding the Hofmann step enables dynamic kinetic resolution pathways, while engineered lipases or proteases can generate the chiral amide precursor enantioselectively [6]. The rearrangement’s insensitivity to steric crowding around the migrating carbon ensures high yields even with ortho-disubstituted aryl systems like the 2,4-difluorophenyl group.
The acid-labile tert-butoxycarbonyl (Boc) group serves as the principal nitrogen-protecting group throughout the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, balancing stability during transformations with facile removal under mild acidic conditions. Protection protocols employ di-tert-butyl dicarbonate (Boc₂O) as the acylating agent, with kinetics and chemoselectivity modulated by catalyst design [3] [7] [10].
Uncatalyzed reactions require stoichiometric bases (triethylamine, DMAP) and prolonged reaction times (12-24 h), often leading to dialkylation or ester hydrolysis side products. Catalytic methods overcome these limitations:
Deprotection leverages the acid sensitivity of the Boc carbamate. Trifluoroacetic acid (TFA) in dichloromethane (25-50% v/v) quantitatively cleaves the group within 0.5-2 h at 25°C, generating the amine salt, isobutylene, and CO₂. Scavengers (anisole, thiophenol) mitigate electrophilic side reactions from the tert-butyl cation with electron-rich aromatics like the difluorophenyl system [7] [10]. Lewis acid alternatives (ZnBr₂, TMSI) in aprotic solvents offer orthogonal deprotection where strong Brønsted acids would degrade acid-sensitive functionalities:
(S)-Boc-β-amino acid + 2 TMSI → (S)-β-amino acid-TMS ester + (CH₃)₂C=CH₂ + CO₂ + 2 TMSI·HI
Notably, the Boc group’s stability toward nucleophiles and bases allows sequential deprotection strategies in orthogonal protection schemes (e.g., Fmoc removal with piperidine without affecting Boc).
Table 3: Boc Protection/Deprotection Conditions and Performance Metrics
Operation | Reagent/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Chemoselectivity |
---|---|---|---|---|---|---|
Protection | Boc₂O / [HMIM]BF₄ (5 mol%) | CH₃CN | 0.5 | 25 | 95-99 | Mono-Boc; no ester cleavage |
Protection | Boc₂O / HFIP (neat) | None | 1 | 25 | 92-98 | Amino alcohol compatibility |
Deprotection | TFA (25-50%) | CH₂Cl₂ | 0.5-2 | 25 | 95-99 | Rapid; requires scavengers |
Deprotection | ZnBr₂ (2 equiv) | CH₂Cl₂ | 12 | 25 | 85-92 | No cation side reactions; moderate yield |
Deprotection | TMSI (1.2 equiv) | MeCN | 4 | 25 | 90-95 | Anhydrous; forms TMS ester |
Side reaction management is crucial. Competitive oxazolidinone formation occurs when β-amino alcohols undergo Boc protection under basic conditions without temperature control (<0°C required). Intramolecular N→O Boc migration has been documented in serine-derived analogs during prolonged storage, necessitating anhydrous handling and avoidance of latent nucleophiles [7].
The economic and environmental implications of chiral resolution versus catalytic asymmetric synthesis for manufacturing (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid reveal distinct advantages and limitations inherent to each approach.
Chiral Resolution relies on diastereomeric salt formation or kinetic crystallization of racemic mixtures. Classical resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid, camphorsulfonic acid) partitions the racemic β-amino acid into separable diastereomers. While operationally simple and amenable to large-scale production, this process suffers from inherent thermodynamic limitations:
Despite these drawbacks, resolution remains viable for low-volume production where catalytic infrastructure is lacking. Recent advances in preferential crystallization using tailor-made additives have improved efficiency for specific β-amino acids, though fluorine substituents complicate crystal engineering due to altered hydrogen-bonding networks.
Catalytic Asymmetric Synthesis, particularly Ru-catalyzed hydrogenation, demonstrates superior atom economy and process efficiency:
Economic modeling reveals crossover points favoring catalysis at production scales >100 kg/year, driven by lower reagent costs despite higher initial investment in chiral ligands. Life-cycle assessment (LCA) further demonstrates 40-60% reductions in carbon footprint and energy use versus resolution pathways [8].
Hybrid strategies merge enzymatic resolution with chemical catalysis. Dynamic kinetic resolution (DKR) of racemic β-amino acid esters using immobilized lipases (e.g., Candida antarctica Lipase B) coupled with ruthenium racemization catalysts achieves yields up to 95% ee >99%. This approach leverages enzyme specificity while overcoming resolution yield limitations:
Racemic β-amino acid ester ⇌ (Ru catalyst) ⇌ (S)-β-amino acid (lipase-mediated acylation)
Biocatalytic methods exhibit unparalleled selectivity for structurally complex β-amino acids but require extensive enzyme screening and engineering for new substrates like the 2,4-difluorophenyl derivative [8].
Table 4: Comparative Analysis of Manufacturing Approaches for Enantiopure β-Amino Acids
Parameter | Classical Resolution | Catalytic Asymmetric Hydrogenation | Enzymatic DKR |
---|---|---|---|
Theoretical Maximum Yield | 50% (per cycle) | 100% | 95-98% |
Typical ee (%) | 98-99.5 (after recrystallization) | 95->99 | >99 |
Catalyst/Ligand Cost | N/A (resolving agent consumed) | High initial cost; recyclable | Moderate (enzyme immobilized) |
Solvent Consumption | High (20-50 L/kg) | Low (5-15 L/kg) | Moderate (10-20 L/kg) |
E-factor (kg waste/kg product) | 40-70 | 10-25 | 20-40 |
Development Timeline | Short (weeks) | Long (months for ligand optimization) | Medium (enzyme screening) |
Scale-up Feasibility | Excellent | Excellent (with ligand stability) | Good (fixed-bed reactors) |
The selection between these methodologies hinges on production scale, available infrastructure, and sustainability targets. For (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, catalytic hydrogenation provides the most direct and scalable route, while enzymatic DKR offers a "greener" alternative when fluorine tolerance is engineered into biocatalysts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7